[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride
Description
(Furan-2-yl)methylamine hydrochloride is an organic ammonium salt characterized by a furan-substituted methyl group and a branched 2-methylbutyl chain attached to the nitrogen atom. The compound’s structure combines aromatic (furan) and aliphatic (branched alkyl) components, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-9(2)7-11-8-10-5-4-6-12-10;/h4-6,9,11H,3,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXXJSNZYZHJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC1=CC=CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methylamine hydrochloride typically involves the reaction of furan-2-ylmethanamine with 2-methylbutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:
Starting Materials: Furan-2-ylmethanamine and 2-methylbutylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of (furan-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted furan or amine derivatives.
Scientific Research Applications
(furan-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (furan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(Furan-2-yl)methylamine Hydrochloride
- Structure : Replaces the 2-methylbutyl group with a methyl substituent.
- Simpler synthesis route due to the absence of a branched alkyl chain .
- Applications : Likely used in early-stage drug discovery for structure-activity relationship (SAR) studies.
2-Butylbenzofuran-5-amine Hydrochloride
- Structure : Features a benzofuran core (fused benzene and furan rings) instead of a simple furan.
- Key Differences: Enhanced aromaticity from the benzofuran moiety, which may improve binding to hydrophobic enzyme pockets.
- Applications : Suitable for targeting central nervous system (CNS) receptors due to benzofuran’s prevalence in neuroactive compounds.
[(Furan-2-yl)methyl][2-(1H-Indol-3-yl)ethyl]amine Hydrochloride
- Structure : Substitutes the 2-methylbutyl group with a 2-(indol-3-yl)ethyl chain.
- Higher molecular weight (276.76 g/mol vs. ~220–240 g/mol estimated for the target compound) may reduce blood-brain barrier permeability .
- Applications : Probable use in psychiatric or neurological drug development.
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine Hydrochloride
- Structure : Replaces the furan group with a halogenated phenyl ring (2-chloro-6-fluorophenyl).
- Key Differences :
- Applications : High-purity intermediate for halogenated API synthesis.
Structural and Functional Data Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| (Furan-2-yl)methylamine HCl | Furan-2-ylmethyl, 2-methylbutyl | ~220–240 (estimated) | Branched alkyl, aromatic furan |
| (Furan-2-yl)methylamine HCl | Furan-2-ylmethyl, methyl | ~145–160 (estimated) | Compact structure, high solubility |
| 2-Butylbenzofuran-5-amine HCl | Benzofuran, butyl | Unreported | Enhanced aromaticity |
| [(Furan-2-yl)methyl][2-(indol-3-yl)ethyl]amine HCl | Furan-2-ylmethyl, indol-3-yl-ethyl | 276.76 | Indole-mediated receptor binding |
| (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine HCl | Halogenated phenyl, butan-2-yl | 252.16 | High lipophilicity, metabolic stability |
Biological Activity
(furan-2-yl)methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, inhibition profiles, and relevant case studies.
- Chemical Formula : C10H17NO·HCl
- Molecular Weight : 201.71 g/mol
- Structure : The compound consists of a furan ring attached to a methyl group and a 2-methylbutylamine moiety, forming a hydrochloride salt.
The biological activity of (furan-2-yl)methylamine hydrochloride is primarily attributed to its interaction with various enzymes and receptors in the body. The compound has been shown to modulate the activity of monoamine oxidase (MAO), particularly MAO-B, which is significant in the metabolism of neurotransmitters.
Inhibition of Monoamine Oxidase
Research indicates that (furan-2-yl)methylamine hydrochloride exhibits selective inhibition of MAO-B. The compound demonstrates an IC50 value of approximately 5.16 ± 0.86 µM against MAO-B, with no significant inhibition observed for MAO-A, highlighting its selectivity (Table 1) .
| Compound | IC50 (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| F2MPA | 5.16 ± 0.86 | >19 |
| Clorgyline | 62.0 | NA |
| Iproniazide | 7.4 | NA |
| L-Deprenyl | 1.9 | NA |
Table 1: Inhibition Profile of (furan-2-yl)methylamine hydrochloride against MAO enzymes
Neuropharmacological Effects
In vivo studies have demonstrated that administration of (furan-2-yl)methylamine hydrochloride can enhance synaptic transmission and long-term potentiation (LTP) in the hippocampus, suggesting potential cognitive-enhancing properties .
Study on Cognitive Enhancement
In a study involving anesthetized rats, the administration of (furan-2-yl)methylamine hydrochloride showed significant effects on synaptic plasticity within the dentate gyrus region of the hippocampus. The compound enhanced excitability and facilitated LTP, which are crucial for learning and memory processes .
Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of this compound. Preliminary studies indicate that (furan-2-yl)methylamine hydrochloride exhibits moderate antibacterial activity against certain Gram-positive bacteria, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .
Pharmacokinetics and Toxicology
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been studied to assess the viability of (furan-2-yl)methylamine hydrochloride for therapeutic applications. Initial findings suggest favorable pharmacokinetic profiles with low toxicity levels in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
